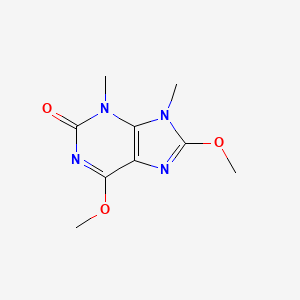![molecular formula C11H22ClNO B11882556 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 9-Metoxi-3-azaspiro[5.5]undecano es un compuesto espirocíclico caracterizado por un marco estructural único. Este compuesto es conocido por su estructura rígida y estable, lo que lo convierte en un tema interesante para diversas aplicaciones de investigación científica. La estructura espirocíclica combina la flexibilidad de los compuestos alifáticos con un número limitado de grados de libertad, lo que la convierte en una estructura privilegiada en la química medicinal .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 9-Metoxi-3-azaspiro[5.5]undecano se puede lograr a través de varias rutas sintéticas. Un método común involucra la reacción de ciclación de Prins, que permite la construcción del andamiaje espirocíclico en un solo paso.
Métodos de Producción Industrial
La producción industrial de este compuesto generalmente implica procesos de síntesis de múltiples pasos. La complejidad de la síntesis química de las estructuras espirocíclicas a menudo requiere el uso de catalizadores avanzados y condiciones de reacción. Por ejemplo, la reacción de metátesis de olefinas utilizando un catalizador de Grubbs es uno de esos métodos, aunque es complejo y costoso .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 9-Metoxi-3-azaspiro[5.5]undecano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para garantizar la formación del producto deseado .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos, mientras que las reacciones de reducción pueden producir alcoholes. Las reacciones de sustitución pueden conducir a una variedad de compuestos espirocíclicos sustituidos .
Aplicaciones Científicas De Investigación
El clorhidrato de 9-Metoxi-3-azaspiro[5.5]undecano tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antibacterianas y antituberculosas.
Medicina: Se investiga como posible candidato a fármaco debido a sus características estructurales únicas y actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 9-Metoxi-3-azaspiro[5.5]undecano implica su interacción con dianas moleculares y vías específicas. Por ejemplo, se ha identificado como un potente inhibidor de la proteína MmpL3 de Mycobacterium tuberculosis. Esta proteína es miembro de la familia de transportadores MmpL que se requiere para la supervivencia de M. tuberculosis, lo que la convierte en un objetivo prometedor para el diseño de nuevos fármacos antituberculosos .
Comparación Con Compuestos Similares
Compuestos Similares
1-oxa-9-azaspiro[5.5]undecano: Otro compuesto espirocíclico con características estructurales similares.
3-oxa-9-azaspiro[5.5]undecano: Conocido por sus aplicaciones en catálisis asimétrica y materiales luminiscentes.
Clorhidrato de 9-Metil-1-oxa-9-azaspiro[5.5]undecan-4-amina: Utilizado en varios estudios químicos y biológicos.
Singularidad
El clorhidrato de 9-Metoxi-3-azaspiro[5.5]undecano destaca por su grupo metoxi, que puede influir en su reactividad química y actividad biológica. Esta característica única lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en varios campos científicos .
Propiedades
Fórmula molecular |
C11H22ClNO |
|---|---|
Peso molecular |
219.75 g/mol |
Nombre IUPAC |
9-methoxy-3-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-13-10-2-4-11(5-3-10)6-8-12-9-7-11;/h10,12H,2-9H2,1H3;1H |
Clave InChI |
ZEGPVZXUBCAECI-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC2(CC1)CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)



![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)
